molecular formula C18H15N5O2 B2912816 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1185097-63-5

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Katalognummer: B2912816
CAS-Nummer: 1185097-63-5
Molekulargewicht: 333.351
InChI-Schlüssel: XEYCLZROEYVGKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a compound of considerable interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinoxaline core, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the reaction of 2-hydrazinoquinoxaline with methyl isocyanate, followed by cyclization with acetic anhydride to form the triazoloquinoxaline core. Subsequent acylation with phenylacetyl chloride results in the final product. The key reaction conditions typically include:

  • Temperature: 60-80°C

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Catalysts: Triethylamine (TEA)

Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors, automation of reaction steps, and recycling of solvents and reagents to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes: The compound undergoes several types of reactions, including:

  • Oxidation: Converts it into various oxo derivatives.

  • Reduction: Forms hydroquinoxaline derivatives.

  • Substitution: Introduces different functional groups onto the phenyl or triazoloquinoxaline moiety.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: Halogenation with N-bromosuccinimide (NBS), nitration with nitric acid (HNO3)

Major Products Formed from These Reactions

  • Oxidation: Produces 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide.

  • Reduction: Produces 2-(1-methyl-4-hydro-1,2,4-triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide.

  • Substitution: Varies based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

This compound finds applications across various scientific disciplines, including:

Chemistry: It serves as a valuable intermediate for the synthesis of more complex molecules, especially in medicinal chemistry.

Medicine: Preclinical studies suggest that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its potential to inhibit specific molecular pathways involved in disease progression.

Industry: The compound is explored for use in the development of new materials with advanced electronic properties due to its unique triazoloquinoxaline core.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Similar Compounds: Compared to other triazoloquinoxaline derivatives, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide displays unique properties, such as enhanced stability and a broader range of biological activities.

List of Similar Compounds

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-6(5H)-yl)-N-phenylacetamide

  • 2-(1-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-7(6H)-yl)-N-phenylacetamide

  • 2-(1-methyl-4,6-dioxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Biologische Aktivität

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is part of a broader class of triazoloquinoxaline derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The compound features a triazoloquinoxaline core, which is known for its pharmacological potential. The synthesis typically involves the reaction of hydrazines with β-dicarbonyl compounds to form the triazole moiety, followed by acylation to introduce the phenylacetamide group. This synthetic route has been optimized to yield high-purity products suitable for biological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazoloquinoxaline derivatives, including the compound . The following table summarizes key findings regarding its activity against different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action Reference
A375 (Melanoma)0.365Induction of apoptosis via BAX and caspase activation
MDA-MB-231 (Breast)3.0Inhibition of topoisomerase II and DNA intercalation
HeLa (Cervical)0.15Cell cycle arrest at G2/M phase
HepG2 (Liver)0.84DNA intercalation and apoptosis induction

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins like BAX and activate caspases, leading to programmed cell death in cancer cells .
  • Topoisomerase Inhibition : It acts as a potent inhibitor of topoisomerase II, disrupting DNA replication and transcription processes essential for cancer cell survival .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .

Case Studies

Several studies have focused on the efficacy of triazoloquinoxaline derivatives in preclinical models:

  • Study on Melanoma Cells : A derivative similar to the compound exhibited significant cytotoxicity against A375 melanoma cells with an IC50 value of 0.365 μM. This study indicated that the compound's ability to induce apoptosis was a key factor in its anticancer effects .
  • Breast Cancer Evaluation : In research involving MDA-MB-231 breast cancer cells, the compound demonstrated notable inhibition of cell proliferation through mechanisms involving DNA intercalation and topoisomerase II inhibition .

Eigenschaften

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCLZROEYVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.